3,4-Dihydroxybutan-2-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dihydroxybutan-2-one can be synthesized through several methods. One common method involves the oxidation of 1,2,3-butanetriol using mild oxidizing agents. Another method includes the aldol condensation of acetaldehyde with formaldehyde, followed by reduction and hydrolysis.
Industrial Production Methods
In industrial settings, this compound is often produced through the biotechnological route involving microbial fermentation. Specific strains of bacteria or yeast are employed to convert simple sugars into the desired compound under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxybutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: It can be reduced to form diols or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Products include 3,4-dioxobutan-2-one and butanoic acid derivatives.
Reduction: Products include 3,4-dihydroxybutane and butan-2-ol derivatives.
Substitution: Products vary depending on the nucleophile used, resulting in compounds like 3-halo-4-hydroxybutan-2-one or 3-amino-4-hydroxybutan-2-one.
Scientific Research Applications
3,4-Dihydroxybutan-2-one has numerous applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of flavors, fragrances, and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-dihydroxybutan-2-one involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various enzymatic reactions, leading to the formation of different metabolites. The compound’s hydroxyl groups and ketone functionality play crucial roles in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxybutan-2-one 4-phosphate: A phosphorylated derivative involved in riboflavin biosynthesis.
1,2,3-Butanetriol: A triol with similar hydroxyl functionality but different reactivity.
4-Hydroxybutan-2-one: A ketone with a single hydroxyl group, differing in its chemical behavior.
Uniqueness
This compound is unique due to its dual hydroxyl groups and ketone functionality, which confer distinct reactivity and versatility in chemical synthesis and biological interactions. Its ability to participate in multiple types of reactions makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3,4-dihydroxybutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-3(6)4(7)2-5/h4-5,7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYLPRWNVFCVRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30574380 | |
Record name | 3,4-Dihydroxybutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30574380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57011-15-1 | |
Record name | 3,4-Dihydroxybutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30574380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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